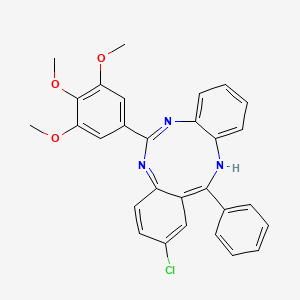
2-Chloro-13-phenyl-6-(3,4,5-trimethoxyphenyl)-5H-dibenzo(d,h)(1,3,6)triazonine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-13-phenyl-6-(3,4,5-trimethoxyphenyl)-5H-dibenzo(d,h)(1,3,6)triazonine is a complex organic compound characterized by its unique triazonine ring structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-13-phenyl-6-(3,4,5-trimethoxyphenyl)-5H-dibenzo(d,h)(1,3,6)triazonine typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Triazonine Ring: This step involves the cyclization of appropriate precursors under controlled conditions. For instance, a precursor containing a phenyl group and a trimethoxyphenyl group can be cyclized using a suitable catalyst.
Final Assembly: The final step involves the coupling of the chlorinated intermediate with other aromatic components to form the complete dibenzo(d,h)(1,3,6)triazonine structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
化学反应分析
Types of Reactions
2-Chloro-13-phenyl-6-(3,4,5-trimethoxyphenyl)-5H-dibenzo(d,h)(1,3,6)triazonine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), potentially converting the compound into its reduced forms.
Substitution: The chlorine atom at the 2-position can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions, leading to a variety of substituted derivatives.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetic acid.
Reduction: LiAlH₄ in dry ether, NaBH₄ in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine (TEA).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of derivatives depending on the nucleophile.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound may be explored for their potential biological activities, such as antimicrobial or anticancer properties.
Medicine
In medicinal chemistry, this compound could serve as a lead compound for the development of new drugs. Its structural features might be optimized to enhance its pharmacological properties.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.
作用机制
The mechanism by which 2-Chloro-13-phenyl-6-(3,4,5-trimethoxyphenyl)-5H-dibenzo(d,h)(1,3,6)triazonine exerts its effects would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.
相似化合物的比较
Similar Compounds
2-Chloro-13-phenyl-5H-dibenzo(d,h)(1,3,6)triazonine: Lacks the trimethoxyphenyl group, which may affect its chemical reactivity and biological activity.
13-Phenyl-6-(3,4,5-trimethoxyphenyl)-5H-dibenzo(d,h)(1,3,6)triazonine: Lacks the chlorine atom, potentially altering its substitution reactions and overall stability.
Uniqueness
The presence of both the chlorine atom and the trimethoxyphenyl group in 2-Chloro-13-phenyl-6-(3,4,5-trimethoxyphenyl)-5H-dibenzo(d,h)(1,3,6)triazonine makes it unique
属性
CAS 编号 |
103687-01-0 |
|---|---|
分子式 |
C29H24ClN3O3 |
分子量 |
498.0 g/mol |
IUPAC 名称 |
2-chloro-13-phenyl-6-(3,4,5-trimethoxyphenyl)-12H-benzo[d][1,3,7]benzotriazonine |
InChI |
InChI=1S/C29H24ClN3O3/c1-34-25-15-19(16-26(35-2)28(25)36-3)29-32-22-14-13-20(30)17-21(22)27(18-9-5-4-6-10-18)31-23-11-7-8-12-24(23)33-29/h4-17,31H,1-3H3 |
InChI 键 |
JZMBJJVZXGPKGB-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NC3=CC=CC=C3NC(=C4C=C(C=CC4=N2)Cl)C5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















